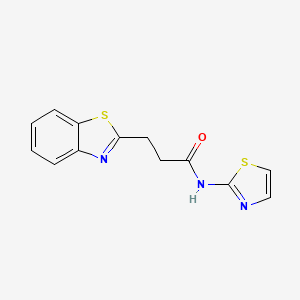![molecular formula C16H15ClN2O3 B5226076 N-[2-(4-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5226076.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenoxy)ethyl]-N'-phenylethanediamide, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the family of cytokinins and has been shown to promote cell division, increase fruit size, and improve crop yield in various plant species.
科学的研究の応用
CPPU has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division, increase fruit size, and improve crop yield in various plant species, including grapes, kiwifruit, citrus, and apples. CPPU has also been shown to delay fruit ripening, increase fruit firmness, and improve fruit quality. In addition, CPPU has been used to enhance the rooting ability of cuttings, improve the survival rate of transplanted seedlings, and increase the resistance of plants to environmental stress.
作用機序
CPPU acts as a cytokinin, which is a class of plant hormones that regulate cell division and differentiation. CPPU binds to cytokinin receptors in plant cells, leading to the activation of downstream signaling pathways that promote cell division and growth. CPPU also stimulates the production of other plant hormones, such as auxin and gibberellin, which further promote cell division and growth. In addition, CPPU has been shown to regulate gene expression in plants, leading to changes in metabolism, development, and stress response.
Biochemical and Physiological Effects
CPPU has several biochemical and physiological effects on plants. It promotes cell division and growth, leading to an increase in fruit size and yield. CPPU also delays fruit ripening, increases fruit firmness, and improves fruit quality by regulating the synthesis of pigments, sugars, and organic acids. In addition, CPPU enhances the rooting ability of cuttings, improves the survival rate of transplanted seedlings, and increases the resistance of plants to environmental stress, such as drought, salinity, and low temperature.
実験室実験の利点と制限
CPPU has several advantages for lab experiments. It is stable, soluble in water, and easy to apply to plants. It can be used at low concentrations, and its effects can be observed within a short period of time. CPPU can also be used in combination with other plant growth regulators to achieve synergistic effects. However, CPPU has some limitations for lab experiments. It is expensive, and its effects may vary depending on the plant species, cultivar, and environmental conditions. Therefore, it is important to optimize the application method and concentration of CPPU for each experimental system.
将来の方向性
There are several future directions for research on CPPU. First, the molecular mechanism of CPPU action needs to be further elucidated, including the identification of its target genes and proteins. Second, the effects of CPPU on plant growth and development need to be studied in more detail, including its effects on photosynthesis, respiration, and nutrient uptake. Third, the interactions between CPPU and other plant growth regulators need to be investigated, including their synergistic and antagonistic effects. Fourth, the potential applications of CPPU in other fields, such as medicine and biotechnology, need to be explored. Finally, the environmental impact of CPPU use needs to be evaluated, including its effects on soil and water quality, and its potential toxicity to non-target organisms.
合成法
CPPU can be synthesized using several methods, including the condensation reaction of 4-chlorophenol with 2-aminoethylphenol, followed by the reaction with phosgene and phenyl isocyanate. Another method involves the reaction of 4-chlorophenol with 2-aminoethylphenol followed by the reaction with phosgene and phenyl isocyanate in the presence of a triethylamine catalyst. The yield of CPPU can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-6-8-14(9-7-12)22-11-10-18-15(20)16(21)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQYJQAJPCWHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chlorobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B5225995.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-quinolinecarboxamide](/img/structure/B5225997.png)
![5'-benzyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5226047.png)

![4-butoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5226061.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226066.png)
![4-(4-fluorobenzyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B5226071.png)

![2-(2,4-dibromophenyl)-5-methyl-4-({[3-(4-morpholinyl)propyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5226082.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5226086.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5226090.png)
![2,4-dimethoxy-5-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5226097.png)

![N,N'-1,2-ethanediylbis[N-(diphenylmethyl)benzamide]](/img/structure/B5226110.png)